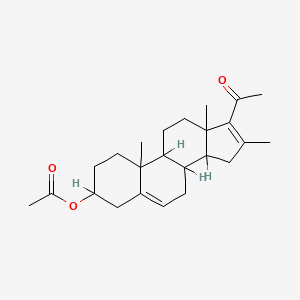![molecular formula C20H22N4OS B5612937 2-[(2-{1-[(5-methyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5612937.png)
2-[(2-{1-[(5-methyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic heterocyclic scaffolds. For instance, the creation of thieno[2,3-b]pyridines and related derivatives typically employs condensation reactions, cyclization, and functional group transformations (Abdelriheem et al., 2015). These processes highlight the complexity and versatility in synthesizing compounds containing pyridine and thienyl groups.
Molecular Structure Analysis
The molecular structure of such a compound, characterized by its heterocyclic components, plays a crucial role in its reactivity and properties. Studies on similar molecules have shown that the orientation and substitution pattern on the heterocycles significantly influence their chemical behavior and interaction with biological targets (Pfaffenrot et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and complex formation with metals, as observed in compounds with imidazolyl and pyridine moieties (Caballero et al., 2001). These reactions are crucial for further chemical modifications and the creation of more complex derivatives with enhanced properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the practical application of these compounds. For instance, the introduction of certain substituents can markedly improve the solubility and stability of these compounds, facilitating their use in various applications (Ragan et al., 2003).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards various reagents are pivotal in understanding the behavior of these compounds in different environments. The presence of heteroatoms in the rings contributes to the acidity and basicity, affecting the compound's reactivity in chemical reactions and its interaction with biological systems (Gad-Elkareem et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methylthiophen-3-yl)-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-12-17(14-26-15)20(25)23-9-5-16(6-10-23)19-22-8-11-24(19)13-18-4-2-3-7-21-18/h2-4,7-8,11-12,14,16H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQZTLUSZYDBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5612859.png)
![4-{[4-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5612871.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5612875.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5612881.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)
![N-[2,2,2-trichloro-1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5612894.png)
![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5612913.png)



![methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5612939.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612942.png)
![2-methoxy-4-(methylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5612946.png)